2-(3-Amino-4-methoxybenzamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methoxybenzamido)acetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a methoxy group, and a benzamido group attached to an acetic acid moiety. Its molecular formula is C10H12N2O4.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds, such as 2-aminothiazoles, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . This suggests that 2-(3-Amino-4-methoxybenzamido)acetic acid might interact with its targets in a way that modulates their function, leading to therapeutic effects.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that similar compounds, such as acetic acid, are antimicrobial agents used to treat susceptible infections . This suggests that this compound might have similar pharmacokinetic properties, including absorption and distribution in the body, metabolism, and excretion, which could impact its bioavailability.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also have diverse molecular and cellular effects.
Action Environment
It is known that similar compounds, such as members of the aux/iaa family, play a central role in regulating gene expression during auxin signal transduction and are influenced by environmental factors such as cold and salt stress . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methoxybenzamido)acetic acid typically involves the reaction of 3-amino-4-methoxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxybenzamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-methoxybenzamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxybenzamido)acetic acid
- 2-Amino-4-methoxybenzoic acid
- 3-Amino-4-methoxybenzoic acid
Uniqueness
2-(3-Amino-4-methoxybenzamido)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-amino-4-methoxybenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5,11H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFRHDBBOANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.